molecular formula C7H5F7N2O2 B8648807 5-(Heptafluoropropyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 90715-84-7

5-(Heptafluoropropyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8648807
CAS RN: 90715-84-7
M. Wt: 282.12 g/mol
InChI Key: MDXORTHIGOLQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04581452

Procedure details

A mixture of α-heptafluoropropylacrylic acid (240 mg; 1.0 mmole), urea (64 mg; 1.1 mmoles) and acetic anhydride (0.6 ml) was heated at 100° C. with stirring for 40 minutes. Then, ethanol (3 ml) was added to the reaction mixture to give 180 mg (yield: 64%) of 5-heptafluoropropyldihydrouracil as colorless crystals. m.p.: 223°-224 (decomp.).
Name
α-heptafluoropropylacrylic acid
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([C:11]([F:14])([F:13])[F:12])[C:3]([F:10])([F:9])[C:4](=[CH2:8])[C:5](O)=[O:6].[NH2:16][C:17]([NH2:19])=[O:18].C(OC(=O)C)(=O)C>C(O)C>[F:1][C:2]([F:15])([C:11]([F:14])([F:13])[F:12])[C:3]([F:10])([F:9])[CH:4]1[CH2:8][NH:19][C:17](=[O:18])[NH:16][C:5]1=[O:6]

Inputs

Step One
Name
α-heptafluoropropylacrylic acid
Quantity
240 mg
Type
reactant
Smiles
FC(C(C(C(=O)O)=C)(F)F)(C(F)(F)F)F
Name
Quantity
64 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C(C1C(NC(NC1)=O)=O)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.